N,N-Dimethyl-4-(quinoxalin-2-yl)aniline
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Overview
Description
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. One common method involves the use of ammonium bifluoride as a catalyst and aqueous ethanol as the solvent system . The reaction proceeds efficiently, yielding the desired quinoxaline derivative in high yields.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and solvent-free reaction conditions are preferred to enhance sustainability and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.
Scientific Research Applications
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of optoelectronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally similar to quinoxaline but with different biological activities.
Phthalazine: Another isomeric form with distinct chemical and biological properties.
Uniqueness
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
61982-54-5 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-ylaniline |
InChI |
InChI=1S/C16H15N3/c1-19(2)13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
InChI Key |
QKXVQJSQBHGCCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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